Product packaging for Benzene, 1-cyclopropyl-3-methyl-(Cat. No.:CAS No. 19714-73-9)

Benzene, 1-cyclopropyl-3-methyl-

Cat. No.: B179934
CAS No.: 19714-73-9
M. Wt: 132.2 g/mol
InChI Key: RXJQJOILAUBJEG-UHFFFAOYSA-N
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Description

Significance of Benzene (B151609) Derivatives in Contemporary Chemical Research

Benzene derivatives are a class of organic compounds characterized by a benzene ring core with one or more hydrogen atoms replaced by other functional groups. numberanalytics.com Their importance in contemporary chemical research is multifaceted. They serve as fundamental building blocks for the synthesis of more complex molecules, including a wide range of pharmaceuticals, polymers, and agrochemicals. numberanalytics.comprimescholars.comontosight.ai The aromatic nature of the benzene ring imparts unique stability, yet it also allows for a variety of substitution reactions, making these compounds versatile intermediates in organic synthesis. primescholars.comontosight.aiebsco.com The specific properties of a benzene derivative are heavily influenced by the nature of its substituents, which can alter its electronic properties, reactivity, and biological activity. numberanalytics.com

The Unique Role of Cyclopropane (B1198618) Moieties as Reactive Structural Elements in Organic Synthesis

The cyclopropane ring, a three-membered carbocycle, possesses significant ring strain, which makes it a unique and valuable component in organic synthesis. su.seokayama-u.ac.jpunl.pt This inherent strain allows the cyclopropane ring to act as a reactive handle, participating in a variety of ring-opening reactions that can lead to the formation of more complex molecular architectures. su.sefiveable.me These transformations can be triggered by various reagents and conditions, offering chemists a powerful tool for strategic bond formation. okayama-u.ac.jp Furthermore, the electronic nature of the C-C bonds in cyclopropane has increased p-character, influencing its reactivity. su.se Cyclopropane derivatives are found in numerous natural products and are utilized as versatile building blocks in the synthesis of a wide range of compounds, including those with significant biological activity. su.seunl.ptnih.gov

Contextualizing Benzene, 1-cyclopropyl-3-methyl- within Aromatic-Cycloalkane Hybrid Systems

Benzene, 1-cyclopropyl-3-methyl-, with the CAS number 19714-73-9, is an aromatic hydrocarbon that features both a benzene ring and a cyclopropane moiety. ontosight.aichemeo.comguidechem.com This hybrid structure places it within the interesting class of aromatic-cycloalkane systems. The interplay between the stable, electron-rich aromatic ring and the strained, reactive cyclopropyl (B3062369) group can lead to unique chemical properties and reactivity patterns. vulcanchem.comepfl.ch The methyl group at the 3-position further influences the electronic and steric environment of the molecule.

The study of such hybrid systems is crucial for understanding how these two distinct structural motifs influence each other's reactivity. For instance, the cyclopropyl group can affect the aromatic ring's susceptibility to electrophilic substitution, while the aromatic ring can, in turn, influence the stability and reactivity of the cyclopropane ring. vulcanchem.comepfl.ch High-level ab initio calculations have shown that interactions between aromatic and cycloalkane systems, such as benzene-cyclohexane stacking, can be significantly strong. acs.orgresearchgate.net

Chemical and Physical Properties

The chemical and physical properties of Benzene, 1-cyclopropyl-3-methyl- are determined by its molecular structure.

PropertyValueUnitSource
Molecular Formula C10H12 chemeo.comguidechem.com
Molecular Weight 132.20 g/mol chemeo.com
Normal Boiling Point 466.60K chemeo.com
Proton Affinity 835.80kJ/mol chemeo.com
Gas Basicity 803.30kJ/mol chemeo.com
Enthalpy of Vaporization 40.70kJ/mol chemeo.com
Log10 of Water Solubility -3.03 chemeo.com
Octanol/Water Partition Coefficient 2.872 chemeo.com
Critical Temperature Not AvailableK
Critical Pressure 3333.53kPa chemeo.com

Research Findings

Research into Benzene, 1-cyclopropyl-3-methyl- and related structures has provided insights into their synthesis and reactivity. One method for the synthesis of this compound involves the reaction of 3-methylbenzene (m-xylene) with cyclopropanecarboxaldehyde, followed by reduction steps. ontosight.ai Due to its aromatic nature, the compound can undergo various electrophilic substitution reactions. ontosight.ai

Studies on related arylcyclopropanes have demonstrated that the interplay between the aryl and cyclopropyl groups can lead to interesting reactivity. For example, the functionalization of arylcyclopropanes through single-electron oxidation has been a focus of research, often leading to ring-opening reactions. epfl.ch The presence of substituents on the benzene ring, such as the methyl group in 1-cyclopropyl-3-methylbenzene, can direct the regioselectivity of these reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12 B179934 Benzene, 1-cyclopropyl-3-methyl- CAS No. 19714-73-9

Properties

IUPAC Name

1-cyclopropyl-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-8-3-2-4-10(7-8)9-5-6-9/h2-4,7,9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJQJOILAUBJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173377
Record name Benzene, 1-cyclopropyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19714-73-9
Record name Benzene, 1-cyclopropyl-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019714739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-cyclopropyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Reactivity of Benzene, 1 Cyclopropyl 3 Methyl Analogs

Fundamental Reactivity Principles of the Cyclopropane (B1198618) Ring in Aromatic Systems

The reactivity of the cyclopropane ring in aromatic compounds is a direct consequence of its strained three-membered ring structure. This strain gives the C-C bonds of the ring a higher p-character, often described as "bent bonds," which allows for electronic interactions with the adjacent aromatic system.

The cyclopropane ring is characterized by significant ring strain, estimated to be around 28 kcal/mol. utexas.edu This strain arises from two main factors: angle strain and torsional strain. utexas.edu The internal C-C-C bond angles are constrained to 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms. askfilo.comlibretexts.orgquora.com This angle compression leads to poor overlap of the hybrid orbitals forming the carbon-carbon sigma bonds, weakening them and increasing the molecule's potential energy. libretexts.org Consequently, cyclopropane and its derivatives are more reactive than acyclic alkanes and larger cycloalkanes like cyclohexane. utexas.edu The weakened C-C bonds are susceptible to cleavage in reactions that release this strain, driving the chemical transformation. askfilo.com

In arylcyclopropanes, the cyclopropyl (B3062369) group can conjugate with the aromatic ring, which can influence the reactivity of both the ring and the aryl group. This interaction can stabilize intermediates and influence the regioselectivity of ring-opening reactions.

The ring-opening of substituted cyclopropanes can proceed with a high degree of regio- and stereoselectivity, which is crucial for their application in organic synthesis. rsc.org The regioselectivity of the C-C bond cleavage is often dictated by the electronic nature of the substituents on both the cyclopropane and the aromatic ring. For instance, in donor-acceptor cyclopropanes, the bond between the carbon bearing the donor group and the carbon bearing the acceptor group is typically cleaved. rsc.orgresearchgate.net

Recent advancements have demonstrated that even non-donor-acceptor cyclopropanes can undergo diastereoselective ring-opening. rsc.orgnih.gov For example, intramolecular Friedel–Crafts alkylation of certain fully substituted cyclopropanes proceeds with selective breaking of the most alkylated carbon-carbon bond with retention of configuration. rsc.orgnih.gov Computational studies have revealed that the presence of functionalities like an alkoxy group can be key to this selective bond cleavage. rsc.orgnih.gov

Furthermore, transition metal catalysis, particularly with rhodium(I) complexes, has enabled the regio- and enantioselective ring-opening of vinyl cyclopropanes with nucleophiles like aryl boronic acids. acs.org The choice of chiral ligands is critical in controlling the stereochemical outcome of these reactions. acs.org

Rearrangement Reactions and Carbocation Chemistry

Carbocations are key intermediates in many reactions of arylcyclopropanes, particularly in the presence of acids or under conditions that promote their formation. The stability and rearrangement of these carbocations play a crucial role in determining the final product distribution.

Carbocation rearrangements are fundamental processes in organic chemistry, often driven by the formation of a more stable carbocation. libretexts.orglibretexts.org Common rearrangement pathways include 1,2-hydride shifts and 1,2-alkyl shifts. libretexts.org In the context of arylcyclopropanes, the opening of the cyclopropane ring can lead to the formation of a primary carbocation, which can then rearrange to a more stable secondary or tertiary carbocation.

Recent computational studies have provided a more nuanced understanding of carbocation rearrangement mechanisms, highlighting the role of protonated cyclopropane (PCP+) structures as intermediates. uregina.ca These intermediates are described as having "closed" structures that are mesomeric between edge-protonated and corner-protonated forms. uregina.ca Understanding these intermediates and the elementary steps involved in their interconversion is crucial for predicting reaction outcomes. uregina.ca

In the presence of strong acids, N-phenylhydroxylamines can undergo the Bamberger rearrangement to form 4-aminophenols, a reaction that proceeds through a carbocation intermediate. wiley-vch.de Similarly, the Baeyer-Villiger oxidation involves the rearrangement of a carbocation-like intermediate. wiley-vch.de These examples from broader organic chemistry illustrate the general principles of carbocation rearrangements that can also be at play in the reactions of arylcyclopropane analogs.

Sigmatropic Shifts within Cyclopropane-Containing Systems

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. wikipedia.orgdspmuranchi.ac.in In systems containing a cyclopropane ring, these rearrangements can be thermally or photochemically induced. While specific studies on 1-cyclopropyl-3-methylbenzene are not prevalent, the principles can be understood from related systems.

A notable example is the thestudentroom.co.ukoup.com-hydride shift. In a molecule with the appropriate structure, a hydrogen atom can migrate from a position adjacent to the cyclopropyl group to a carbon atom within the π-system. researchgate.netlibretexts.orgimperial.ac.uk The feasibility of such a shift is governed by orbital symmetry rules. For a thermal thestudentroom.co.ukoup.com-hydride shift to occur, the migration must be suprafacial, meaning the hydrogen atom moves across the same face of the π-system. libretexts.org This is due to the symmetry of the highest occupied molecular orbital (HOMO) of the 6-pi electron system involved. libretexts.org

Alkyl shifts are also a possibility. For instance, a thestudentroom.co.ukoup.com-alkyl shift in a related system would also be expected to proceed via a suprafacial pathway with retention of configuration at the migrating carbon. imperial.ac.uk The activation energy for these shifts can be influenced by steric factors and the electronic nature of the substituents on the aromatic ring. researchgate.net

Carbocation Rearrangements and Electronic Stabilization (e.g., 1,2-proton shifts, adjacent group participation)

The formation of a carbocation intermediate in reactions involving 1-cyclopropyl-3-methylbenzene can lead to various rearrangements, driven by the formation of a more stable carbocationic species. libretexts.orgchadsprep.com The cyclopropyl group plays a significant role in stabilizing adjacent positive charges. acs.orgquora.com This stabilization arises from the "bent" or Walsh orbitals of the cyclopropane ring, which can overlap with the empty p-orbital of the carbocation, a phenomenon sometimes referred to as "dancing resonance". quora.com

Common carbocation rearrangements include:

1,2-Hydride and 1,2-Alkyl Shifts: These are fundamental rearrangement processes where a hydride ion or an alkyl group migrates to an adjacent carbocation center to form a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one). libretexts.orgchadsprep.com The driving force is the increased stability of the resulting carbocation. masterorganicchemistry.com

Ring Expansions and Contractions: In specific structural contexts, the migration of a bond within a ring can lead to the expansion or contraction of that ring to relieve ring strain or form a more stable carbocation. libretexts.org

Protonated Cyclopropane Intermediates: In some carbocation rearrangements, protonated cyclopropane (PCP+) structures can act as intermediates or transition states. uregina.ca These are not typically simple edge- or corner-protonated species but rather "closed" structures that are a hybrid of these forms. uregina.ca

The stability of carbocations is influenced by several factors, including the number of adjacent carbon atoms (tertiary > secondary > primary), the presence of adjacent pi bonds that allow for resonance delocalization, and the presence of adjacent atoms with lone pairs. masterorganicchemistry.com In the case of 1-cyclopropyl-3-methylbenzene, the cyclopropyl group provides significant stabilization to a carbocation on an adjacent carbon.

Acid-Catalyzed Transformations and Ring Opening Mechanisms of Cyclopropylarenes

Cyclopropylarenes, including 1-cyclopropyl-3-methylbenzene, can undergo ring-opening reactions under acidic conditions. nih.govrsc.orgresearchgate.net The mechanism of this process is highly dependent on the substituents on both the cyclopropane ring and the aromatic ring, as well as the reaction conditions.

In the presence of a Brønsted acid, such as triflic acid (TfOH) in a solvent like hexafluoroisopropanol (HFIP), electron-rich arylcyclopropanes can undergo ring-opening. nih.govrsc.org The proposed mechanism often involves the protonation of the cyclopropane ring, which is the rate-determining step, leading to the formation of a carbocation intermediate. marquette.edu This carbocation can then be attacked by a nucleophile. For arylcyclopropanes, this often proceeds via an S"N"1-type mechanism, resulting in a branched product. nih.govrsc.org

The reactivity of the cyclopropylarene radical cation towards ring-opening is also a subject of study. vt.eduvt.edu While the radical cation of cyclopropylbenzene (B146485) undergoes rapid methanol-induced ring opening, the radical cations of other cyclopropylarenes, such as those derived from naphthalene (B1677914) and anthracene, show different behaviors, including disproportionation, dimerization, or attack at the aromatic ring instead of ring-opening. vt.edu This highlights the influence of the aromatic system on the reaction pathway.

Electrophilic and Nucleophilic Reactivity of the Aromatic Moiety and its Substituents

The reactivity of the benzene (B151609) ring in 1-cyclopropyl-3-methylbenzene towards electrophilic and nucleophilic attack is influenced by the electronic effects of the cyclopropyl and methyl substituents.

Substituent Effects on Benzene Ring Activation and Deactivation

Both the cyclopropyl and methyl groups are considered activating groups, meaning they increase the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution.

Methyl Group: The methyl group is an electron-donating group primarily through a positive inductive effect (+I) and hyperconjugation. thestudentroom.co.ukvedantu.comstackexchange.com The sp3 hybridized carbon of the methyl group is less electronegative than the sp2 hybridized carbons of the benzene ring, leading to electron donation. stackexchange.com Hyperconjugation involves the delocalization of sigma electrons from the C-H bonds of the methyl group into the π-system of the benzene ring, which further increases electron density, particularly at the ortho and para positions. thestudentroom.co.ukstackexchange.comyoutube.com

Cyclopropyl Group: The cyclopropyl group also acts as an electron-donating group, activating the phenyl ring. unl.pt This is due to the ability of the Walsh orbitals of the cyclopropane ring to conjugate with the adjacent π-system of the benzene ring. unl.ptconsensus.app This conjugation is most effective when the cyclopropyl group is in a "bisected" conformation relative to the benzene ring. oup.comunl.pt

The combined effect of the meta-directing cyclopropyl and ortho-, para-directing methyl group on 1-cyclopropyl-3-methylbenzene leads to a complex pattern of activation and directing effects for electrophilic substitution.

Substituent Electronic Effect Activating/Deactivating Directing Effect
Cyclopropyl Electron-donating (conjugation)ActivatingOrtho, Para
Methyl Electron-donating (+I, hyperconjugation)ActivatingOrtho, Para

Functional Group Interconversions on Cyclopropyl and Methyl Substituents

The cyclopropyl and methyl groups on the benzene ring can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives. vanderbilt.eduimperial.ac.uk

Reactions of the Cyclopropyl Group: The strained cyclopropane ring can be susceptible to ring-opening reactions under various conditions, including catalytic hydrogenation or reactions with strong acids, as discussed previously. nih.govrsc.org It can also participate in cyclization and annulation reactions. nih.govrsc.orgcolab.ws For instance, radical reactions can lead to ring-opening followed by intramolecular cyclization with the aromatic ring. nih.gov

Reactions of the Methyl Group: The methyl group can be functionalized through several methods:

Halogenation: Free radical halogenation can introduce a halogen atom onto the methyl group.

Oxidation: Strong oxidizing agents can oxidize the methyl group to a carboxylic acid.

Benzylic Bromination: N-Bromosuccinimide (NBS) can be used to selectively brominate the benzylic position.

These functional group interconversions provide pathways to synthesize a variety of derivatives of 1-cyclopropyl-3-methylbenzene, expanding its utility in organic synthesis. ontosight.aiontosight.ai

Spectroscopic Characterization and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the precise structure of organic molecules in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for a comprehensive mapping of the atomic connectivity and electronic structure of 1-cyclopropyl-3-methylbenzene.

The ¹H NMR spectrum of 1-cyclopropyl-3-methylbenzene provides specific signals for each unique proton environment in the molecule. The interpretation of chemical shifts (δ), signal multiplicities (splitting patterns), and integration values allows for a complete assignment of the proton signals.

The aromatic region of the spectrum is characteristic of a 1,3-disubstituted benzene (B151609) ring. The four aromatic protons are chemically distinct, giving rise to complex multiplets. A patent for a related synthesis provides the following spectral data for the compound. googleapis.com The proton at C2 would likely appear as a singlet or finely split triplet, while the protons at C4, C5, and C6 would exhibit more complex splitting patterns due to their differing ortho, meta, and para relationships.

The methyl group (-CH₃) attached to the benzene ring gives rise to a sharp singlet, typically observed around δ 2.3 ppm. googleapis.com This signal's integration corresponds to three protons.

The cyclopropyl (B3062369) protons produce the most high-field signals due to the shielding effect of the three-membered ring's unique electronic structure and the magnetic anisotropy of the nearby benzene ring. These signals consist of two multiplets corresponding to the methine proton (CH) and the two pairs of non-equivalent methylene (B1212753) protons (-CH₂-). The methine proton, being adjacent to the aromatic ring, appears further downfield than the methylene protons. googleapis.com

Table 1: ¹H NMR Spectral Data for Benzene, 1-cyclopropyl-3-methyl- Data obtained from a 400 MHz spectrum in CDCl₃. googleapis.com

Chemical Shift (δ) ppm Multiplicity Assignment
7.15 dd (doublet of doublets) Aromatic H
6.95 d (doublet) Aromatic H
6.85 m (multiplet) Aromatic H (2 protons)
2.3 s (singlet) Methyl protons (-CH₃)
1.85 m (multiplet) Cyclopropyl methine proton (Ar-CH)
0.9 m (multiplet) Cyclopropyl methylene protons (-CH₂)
0.65 m (multiplet) Cyclopropyl methylene protons (-CH₂)

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 1-cyclopropyl-3-methylbenzene, eight distinct signals are expected: six for the aromatic ring carbons and two for the cyclopropyl carbons, plus one for the methyl carbon.

The signals for the aromatic carbons typically appear in the δ 120-145 ppm range. The two quaternary carbons, C1 (bonded to the cyclopropyl group) and C3 (bonded to the methyl group), can be distinguished from the four protonated aromatic carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The chemical shifts of the aromatic carbons are influenced by the electronic effects of the cyclopropyl and methyl substituents.

The methyl carbon gives a characteristic signal in the aliphatic region, typically around δ 21 ppm. The cyclopropyl carbons are observed at a significantly higher field. The methine carbon (C-α) attached to the benzene ring appears downfield relative to the methylene carbons (C-β) due to its proximity to the aromatic system. Studies on 4-substituted cyclopropylbenzenes show that the C-α signal is typically around 15-17 ppm, while the C-β signal is found near 9-11 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzene, 1-cyclopropyl-3-methyl-

Chemical Shift (δ) ppm (Predicted) Assignment
~143 Aromatic Quaternary (C-1)
~138 Aromatic Quaternary (C-3)
~125-130 Aromatic CH
~21 Methyl Carbon (-CH₃)
~16 Cyclopropyl Methine Carbon (Ar-CH)
~10 Cyclopropyl Methylene Carbon (-CH₂)

Computational chemistry offers powerful tools for predicting NMR parameters, which can aid in spectral assignment and structural verification. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. epfl.chacademie-sciences.fr

The process involves first optimizing the molecular geometry of 1-cyclopropyl-3-methylbenzene using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311++G(2d,p). uni.lubldpharm.com Following optimization, the GIAO calculation is performed at the same or a higher level of theory to compute the absolute shielding values for each nucleus. uni.lu These values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). bldpharm.com

These calculated shifts can be compared directly with experimental data to confirm assignments, especially for complex spectra or to distinguish between possible isomers. epfl.ch GIAO calculations are particularly valuable for understanding how conformational changes, such as the rotation of the cyclopropyl group relative to the benzene ring, affect the chemical shifts of nearby nuclei. uni.lu

The chemical shifts observed in the NMR spectra of 1-cyclopropyl-3-methylbenzene are significantly influenced by the electronic nature of its substituents and the magnetic anisotropy of the aromatic ring.

Substituent-Induced Chemical Shifts (SCS): The methyl group (-CH₃) is a well-known electron-donating group (EDG) that increases electron density at the ortho and para positions of the benzene ring through induction and hyperconjugation. This increased shielding causes the protons and carbons at these positions to shift to a higher field (lower δ value) compared to unsubstituted benzene.

The cyclopropyl group exhibits a more complex electronic behavior. It has a high degree of s-character in its C-H bonds and p-character in its C-C bonds, allowing it to engage in conjugative interactions with the adjacent π-system of the benzene ring. googleapis.com This interaction can influence the electron density distribution in the ring. Studies on substituted cyclopropylbenzenes have shown that the cyclopropyl group can act as a weak electron-donating group via resonance. vulcanchem.com

Ring Current Effects: When an aromatic molecule like benzene is placed in an external magnetic field, its delocalized π-electrons circulate, inducing a secondary magnetic field known as a ring current. This induced field opposes the external field in the region inside the ring but reinforces it outside the ring. Consequently, the protons attached to the aromatic ring are deshielded and appear at a low field (δ 7-8 ppm). Conversely, the protons of the cyclopropyl group, which are positioned in the shielding cone above and below the plane of the aromatic ring, experience a reduced magnetic field. This shielding effect causes them to resonate at a significantly higher field (lower δ value) than typical aliphatic protons, as seen in their signals below δ 2.0 ppm. googleapis.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared radiation that correspond to the molecule's vibrational modes.

Key absorptions include:

Aromatic C-H Stretching: A sharp band or bands appearing just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range, corresponding to the C-H bonds of the methyl and cyclopropyl groups. A strong absorption around 2900 cm⁻¹ is characteristic of cyclopropane (B1198618) C-H stretching.

Aromatic C=C Stretching: One to three sharp bands of variable intensity in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring skeleton.

C-H Bending (Out-of-Plane): Strong bands in the 690-900 cm⁻¹ region can often provide information about the substitution pattern on the benzene ring. For a 1,3-disubstituted ring, characteristic bands are expected.

Table 3: Characteristic IR Absorption Bands for Benzene, 1-cyclopropyl-3-methyl-

Frequency Range (cm⁻¹) Vibration Type Functional Group
3100 - 3010 C-H Stretch Aromatic
2960 - 2850 C-H Stretch Methyl (-CH₃)
~2900 C-H Stretch Cyclopropyl (-CH₂)
1610 - 1580 C=C Stretch Aromatic Ring
1500 - 1450 C=C Stretch Aromatic Ring
900 - 690 C-H Bend (Out-of-Plane) Aromatic (1,3-disubstitution)

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For 1-cyclopropyl-3-methylbenzene, the UV-Vis spectrum is dominated by the π → π* transitions of the benzene ring. The substitution of the benzene ring with a cyclopropyl and a methyl group modifies the electronic structure and, consequently, the absorption spectrum compared to unsubstituted benzene.

The benzene ring exhibits two primary absorption bands: a strong E2 band around 204 nm and a weaker, vibronically structured B band around 256 nm. The cyclopropyl group, through a phenomenon known as σ-π conjugation, can interact with the π-system of the benzene ring. This interaction involves the overlap of the high-lying Walsh orbitals of the cyclopropyl ring with the aromatic π-orbitals. This conjugation typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the benzene absorption bands. The methyl group, being an electron-donating group, also contributes to a slight red shift of these bands.

Studies on related cyclopropyl-substituted aromatic compounds have shown that the extent of this bathochromic shift is dependent on the conformation of the cyclopropyl group relative to the plane of the aromatic ring. vulcanchem.com The maximum overlap, and thus the largest spectral shift, occurs when the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring, a conformation often referred to as "bisected." In this orientation, the electronic interaction between the cyclopropyl σ-orbitals and the aromatic π-system is maximized. vulcanchem.com The UV absorption spectrum of cyclopropylmethyl bromide, a related compound, has been documented as part of photochemical studies. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for 1-Cyclopropyl-3-methylbenzene in a Non-polar Solvent

TransitionExpected λmax (nm)Description
π → π* (E2 band)~210-220High-intensity absorption
π → π* (B band)~260-275Lower-intensity absorption with vibrational fine structure

Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy is a highly sensitive and selective technique used for studying the electronic and vibrational states of molecules in the gas phase. It is particularly valuable for investigating reactive intermediates and for obtaining detailed spectroscopic information on isolated, jet-cooled molecules. researchgate.netrsc.org

In a REMPI experiment involving 1-cyclopropyl-3-methylbenzene, the molecule would first be excited from its electronic ground state to an intermediate excited electronic state by the absorption of one or more photons. From this excited state, it is then ionized by the absorption of one or more additional photons. The resulting ions are then detected, typically by a mass spectrometer. A spectrum is generated by plotting the ion signal as a function of the laser wavelength. The peaks in the REMPI spectrum correspond to resonant transitions to vibronic levels in the intermediate electronic state.

This technique allows for the high-resolution study of the S₁ ← S₀ transition, providing precise information on the vibrational frequencies in the first excited singlet state. By coupling REMPI with time-of-flight mass spectrometry, it is possible to perform mass-selective spectroscopy, ensuring that the obtained spectrum is solely due to the molecule of interest. While specific REMPI studies on 1-cyclopropyl-3-methylbenzene are not widely reported, the technique has been extensively applied to similar aromatic molecules, such as toluene (B28343) and other alkylbenzenes, to study their excited state dynamics, conformational isomers, and van der Waals clusters. core.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For Benzene, 1-cyclopropyl-3-methyl-, with a molecular formula of C₁₀H₁₂, the exact mass is 132.0939 g/mol . echemi.com

In a typical electron ionization (EI) mass spectrum, 1-cyclopropyl-3-methylbenzene would exhibit a molecular ion peak (M⁺) at m/z = 132. The fragmentation of this molecular ion would be influenced by the stability of the resulting fragments. Key fragmentation pathways for alkylbenzenes often involve the cleavage of the benzylic bond.

For 1-cyclopropyl-3-methylbenzene, several characteristic fragmentation patterns can be anticipated:

Loss of a methyl group (-CH₃): A peak at m/z = 117, corresponding to the [M-15]⁺ ion, would result from the cleavage of the methyl group from the benzene ring.

Benzylic cleavage of the cyclopropyl group: The bond between the benzene ring and the cyclopropyl group can cleave, leading to fragments. However, a more common fragmentation for cyclopropylarenes involves ring opening.

Rearrangement and fragmentation: The high-energy cyclopropyl ring can undergo rearrangement upon ionization. A common pathway for ionized cyclopropylbenzenes is ring opening to form an allylbenzene-like radical cation, which can then fragment further. core.ac.uk For example, loss of a C₃H₄ fragment (allene or propyne) could occur after rearrangement.

Tropylium (B1234903) ion formation: As with many alkylbenzenes, rearrangement to the highly stable tropylium ion (C₇H₇⁺) at m/z = 91 is a very likely and often dominant fragmentation pathway. This would involve the loss of a C₃H₅ fragment.

Analysis of the mass spectrum of the related compound 1-methyl-3-propylbenzene (B93027) shows a prominent molecular ion peak and significant fragmentation, including a base peak corresponding to the loss of an ethyl group to form a benzylic cation. nist.gov This suggests that cleavage at the benzylic position is a highly favored fragmentation route in such systems. nist.govcore.ac.uk

Table 3: Predicted Key Mass Spectrometry Fragments for 1-Cyclopropyl-3-methylbenzene

m/zProposed Fragment IonDescription
132[C₁₀H₁₂]⁺Molecular Ion (M⁺)
117[C₉H₉]⁺Loss of methyl group ([M-CH₃]⁺)
91[C₇H₇]⁺Tropylium ion (Loss of C₃H₅)

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation and how it packs within a crystal lattice.

For a molecule like 1-cyclopropyl-3-methylbenzene, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require low-temperature crystallization. A crystallographic study would precisely determine the geometry of the benzene ring and the attached cyclopropyl and methyl groups. Of particular interest would be the determination of the dihedral angle between the plane of the cyclopropyl ring and the plane of the benzene ring. Computational models and studies on similar molecules suggest that the cyclopropyl group adopts a conformation that is nearly perpendicular (bisected) to the aromatic ring to maximize σ-π conjugation while minimizing steric hindrance. vulcanchem.com

Table 4: Typical Bond Parameters from X-ray Crystallography of Related Structures

ParameterTypical ValueSource Reference
C-C bond length (cyclopropyl)~1.50 Å scispace.com
C-C bond length (aromatic)~1.39 Å scispace.com
C(aromatic)-C(cyclopropyl) bond length~1.51 Å-
C-C-C angle (cyclopropyl)~60° scispace.com
C-C-C angle (aromatic)~120° scispace.com

Computational and Theoretical Studies on Benzene, 1 Cyclopropyl 3 Methyl and Analogs

Quantum Chemical Calculation Methods for Electronic Structure Determination

The electronic structure of arylcyclopropanes, including 1-cyclopropyl-3-methylbenzene, is a key determinant of their chemical reactivity and physical properties. Quantum chemical calculations have proven to be invaluable tools for elucidating the intricate details of their electronic landscapes. These methods allow for the theoretical investigation of molecular orbitals, charge distributions, and energetic properties, providing insights that complement experimental findings.

Density Functional Theory (DFT) Approaches (e.g., B3LYP, TD-DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. Its balance of computational cost and accuracy makes it particularly suitable for medium-sized organic molecules like 1-cyclopropyl-3-methylbenzene.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT. It has been successfully applied to calculate the geometries, energies, and vibrational frequencies of cyclopropylarenes. For instance, DFT calculations can predict the preference for the bisected conformation in many arylcyclopropanes, where the plane of the cyclopropyl (B3062369) ring is perpendicular to the plane of the aromatic ring, allowing for maximal conjugation between the cyclopropane's Walsh orbitals and the aromatic π-system.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties. It is instrumental in understanding the UV-visible absorption spectra of these compounds. By calculating the energies of electronic transitions, TD-DFT can help to interpret the spectral shifts observed upon substitution on the aromatic ring, providing insights into how substituents like the methyl group in 1-cyclopropyl-3-methylbenzene influence the electronic transitions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of 1-cyclopropyl-3-methylbenzene and its analogs are critical to their function and reactivity. Conformational analysis and molecular dynamics simulations provide a detailed picture of the molecule's preferred shapes and their interconversion.

Rotational Energy Profiles and Conformational Preferences of Cyclopropylarenes

The rotation of the cyclopropyl group relative to the aromatic ring is a key conformational motion in cyclopropylarenes. Computational methods can be used to generate a rotational energy profile, which plots the energy of the molecule as a function of the dihedral angle between the cyclopropyl ring and the aromatic ring. qcware.com These profiles reveal the most stable conformations (energy minima) and the energy barriers to rotation (energy maxima). qcware.com

For many cyclopropylarenes, the rotational energy profile shows that the bisected conformation is the most stable, with a lower energy compared to the perpendicular conformation. The energy difference between these two conformers is typically on the order of a few kcal/mol. unl.pt This energy barrier is low enough to allow for free rotation at room temperature. unl.ptresearchgate.net

Investigation of Bisected Conformation in Arylcyclopropanes and its Energetic Implications

The preference for the bisected conformation in arylcyclopropanes is a result of favorable electronic interactions between the cyclopropyl group and the aromatic ring. unl.pt In this orientation, the Walsh orbitals of the cyclopropane (B1198618) ring can effectively overlap with the π-orbitals of the benzene (B151609) ring, leading to a stabilizing conjugation effect. rsc.orgepfl.ch This interaction is often described as a donation of electron density from the cyclopropyl group to the aromatic ring.

The energetic stabilization of the bisected conformation has been quantified by both experimental and computational studies. The energy difference between the bisected and perpendicular conformations is a measure of this stabilization. This energetic preference has significant implications for the chemical reactivity of arylcyclopropanes, as it influences the orientation of the cyclopropyl group during chemical reactions.

Influence of Aromatic Substitution on Cyclopropane Conformation

The presence of substituents on the aromatic ring can significantly influence the conformational preferences of the cyclopropyl group. cdnsciencepub.com Steric hindrance between a substituent and the cyclopropyl ring can destabilize the bisected conformation.

For example, in 2-cyclopropyl-1,3-dimethylbenzene, the two ortho-methyl groups create significant steric repulsion with the cyclopropyl group in the bisected conformation. cdnsciencepub.com As a result, the molecule preferentially adopts a perpendicular conformation where the steric interactions are minimized. cdnsciencepub.comrsc.orgepfl.ch This switch in the preferred conformation from bisected to perpendicular upon ortho-disubstitution has been confirmed by both experimental NMR studies and theoretical calculations. cdnsciencepub.com The methyl group in 1-cyclopropyl-3-methylbenzene, being in the meta position, is not expected to have a strong steric influence on the cyclopropane conformation, and thus the bisected conformation is likely to remain the most stable.

Electronic Structure and Bonding Analysis

Computational chemistry provides powerful tools to investigate the electronic properties of molecules like Benzene, 1-cyclopropyl-3-methyl-. Such studies reveal how the unique combination of a cyclopropyl and a methyl group influences the aromatic π-system, affecting the molecule's structure, stability, and reactivity.

The electronic structure of cyclopropylarenes, including 1-cyclopropyl-3-methylbenzene, is distinguished by the interaction between the cyclopropyl group's specialized orbitals and the benzene ring's π-electron system. The cyclopropyl group possesses a set of high-energy molecular orbitals known as Walsh orbitals. These orbitals have significant p-character and are oriented perpendicular to the plane of the three-membered ring.

Table 1: Key Concepts in Molecular Orbital Interactions for Cyclopropylarenes

ConceptDescriptionSignificance in 1-cyclopropyl-3-methylbenzene
Walsh Orbitals The bonding molecular orbitals of a cyclopropane ring, which have significant p-character and can participate in conjugation.The primary orbitals from the cyclopropyl group that interact with the benzene π-system.
Arene π-System The delocalized system of p-orbitals above and below the plane of the benzene ring.Acts as an electron acceptor in the interaction with the cyclopropyl group's Walsh orbitals.
Bisected Conformation The low-energy conformation where the cyclopropyl ring is perpendicular to the benzene ring, maximizing orbital overlap. epfl.chlatrobe.edu.auThe favored geometry for 1-cyclopropyl-3-methylbenzene, enabling effective electronic communication between the substituents and the ring.
Hyperconjugation The interaction of electrons in a sigma bond (e.g., C-C or C-H) with an adjacent empty or partially filled p-orbital or a π-orbital.The mechanism by which the cyclopropyl group donates electron density to the benzene ring, affecting stability and reactivity.

The interaction between the cyclopropyl group and the benzene ring, along with the presence of the methyl group, significantly influences the molecule's charge distribution and related properties. The cyclopropyl group, through the hyperconjugative overlap of its Walsh orbitals with the π-system, acts as an electron-donating group (EDG). nih.gov This donation increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the cyclopropyl substituent. The methyl group at the meta position is also a weak electron-donating group via induction and hyperconjugation.

The net effect is a non-uniform distribution of charge across the molecule, creating a permanent dipole moment. Computational studies on similar alkylidene cyclopropanes show that electron-donating groups can polarize the double bond, and the resulting dipole moment is oriented toward the EDG. nih.gov For 1-cyclopropyl-3-methylbenzene, the combined electron-donating effects of both substituents create a complex charge distribution.

This charge landscape can be visualized using Molecular Electrostatic Potential (MEP) mapping. An MEP map plots the electrostatic potential onto the electron density surface of a molecule, providing a guide to its reactive sites. uni-muenchen.de

Negative Regions (Red to Yellow): These areas are electron-rich and represent sites susceptible to electrophilic attack. In 1-cyclopropyl-3-methylbenzene, the most negative regions are expected to be localized over the π-system of the aromatic ring, reflecting the increased electron density from the two donating groups. researchgate.netresearchgate.net

Positive Regions (Blue): These areas are electron-poor, typically found around hydrogen atoms and atomic nuclei, and are susceptible to nucleophilic attack. researchgate.net

Neutral Regions (Green): These areas have an intermediate electrostatic potential. researchgate.net

The MEP map for this compound would show the benzene ring as the primary site of negative potential, making it reactive toward electrophiles.

Table 2: Interpreting Molecular Electrostatic Potential (MEP) Maps

ColorElectrostatic PotentialIndication
Red Most NegativeStrongest attraction for electrophiles (electron-seeking species). uni-muenchen.de
Yellow/Orange NegativeAttraction for electrophiles. researchgate.net
Green Neutral/IntermediateRegion of near-zero potential. researchgate.net
Blue PositiveStrongest attraction for nucleophiles (nucleus-seeking species); region of electron deficiency. uni-muenchen.de

Stereoelectronic effects are orbital-based interactions that dictate the preferred geometry and reactivity of a molecule. In cyclopropylarenes, the most significant stereoelectronic effect is the requirement for a specific conformation to enable reactivity, particularly in processes like radical cation ring-opening. vt.eduacs.org

In the case of 1-cyclopropyl-3-methylbenzene, the presence of the methyl group at the meta-position does not create significant steric hindrance that would prevent the cyclopropyl group from adopting the reactive bisected conformation. Therefore, its chemical reactivity, especially in reactions involving the cyclopropyl ring, is expected to be governed by these well-established stereoelectronic principles. Hyperconjugative interactions from adjacent groups can also stabilize cyclopropyl carbanions, influencing their stereochemical fate in reactions. lookchem.com

Intermolecular and Intramolecular Interactions

Beyond covalent bonds, weaker non-covalent interactions play a crucial role in determining the physical properties and condensed-phase behavior of molecules. For 1-cyclopropyl-3-methylbenzene, these include CH/π interactions and the balance of electrostatic and dispersion forces.

CH/π interactions are a type of non-covalent bond where a C-H bond acts as a weak hydrogen bond donor to a π-system, which acts as the acceptor. These interactions are significant in protein-ligand binding and the structure of molecular crystals. researchgate.net In 1-cyclopropyl-3-methylbenzene, intramolecular CH/π interactions can occur between the C-H bonds of the cyclopropyl group and the face of the benzene ring.

High-level ab initio calculations have been used to quantify the strength of CH/π interactions between benzene and various hydrocarbons. These studies show that multiple C-H groups on a hydrocarbon can interact with the π-face of benzene simultaneously, leading to a cooperative effect. researchgate.netacs.org The interaction energies are notably larger than for a single methane-benzene complex, demonstrating the importance of this cooperativity. acs.org

Table 3: Calculated Interaction Energies for Benzene-Hydrocarbon Complexes

Interacting HydrocarbonInteraction Energy (kcal/mol)Interaction Energy (kJ/mol)Reference
Methane-1.45-6.1 acs.org
Ethane-1.82-7.6 acs.org
Cyclopropane-2.63-11.0 acs.org
Propane-2.75-11.5 researchgate.net
Isobutane-2.99-12.5 researchgate.net
Cyclohexane-3.35-14.0 acs.org

Note: Energies are calculated at a high level of theory (e.g., CCSD(T)) and represent the stabilization gained from the interaction.

The data indicates a substantial stabilizing interaction between a cyclopropane molecule and a benzene ring, on the order of -11.0 kJ/mol. acs.org This suggests that intramolecular CH/π attractions in 1-cyclopropyl-3-methylbenzene contribute to stabilizing its preferred bisected conformation.

The total energy of a non-covalent interaction, such as the CH/π bond, can be decomposed into several fundamental physical components: electrostatics, dispersion, induction (polarization), and exchange-repulsion. nih.gov Theoretical methods like Symmetry-Adapted Perturbation Theory (SAPT) are used to perform this energy decomposition. nih.govusda.gov

For CH/π interactions between hydrocarbons and benzene, the primary source of attraction is the dispersion force (also known as London dispersion or van der Waals force). acs.orgresearchgate.net This force arises from transient fluctuations in electron density that create temporary dipoles, which then induce dipoles in neighboring molecules. pressbooks.pub While individually weak, these forces are additive and become significant over large molecular surfaces.

The electrostatic contribution , which arises from the interaction between the permanent charge distributions of the molecules, is smaller in magnitude but crucial for determining the geometry of the complex. acs.orgacs.org For instance, the orientation of a C-H bond pointing toward the center of the benzene ring is governed by the favorable interaction between the slightly positive hydrogen and the electron-rich π-face. acs.org In some π-stacking interactions, electrostatic terms that might be repulsive at long range can become attractive at the close contact distances typical of these bonds due to charge penetration effects. nih.govsemanticscholar.org

Table 4: Qualitative Contributions to CH/π Interactions

Interaction ComponentDescriptionRelative Importance in Benzene-Hydrocarbon Systems
Electrostatic Interaction between permanent multipoles (dipoles, quadrupoles, etc.). libretexts.orgDetermines preferred orientation; smaller contribution to total attractive energy. acs.org
Dispersion Attraction from correlated, transient fluctuations in electron density. pressbooks.pubThe major source of attraction; dominant contribution to binding energy. acs.orgresearchgate.net
Induction (Polarization) Interaction between a permanent multipole on one molecule and an induced multipole on another. nih.govMinor, but can be significant in interactions involving highly polarizable species or ions. nih.gov
Exchange-Repulsion Strong, short-range repulsion due to the Pauli exclusion principle when electron clouds overlap. nih.govDefines the van der Waals contact distance and prevents molecular collapse.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has emerged as a powerful tool to unravel the intricate details of reaction mechanisms involving aryl cyclopropanes. Through the application of quantum chemical calculations, researchers can investigate the energetics of various reaction pathways, characterize transient species like transition states and intermediates, and ultimately gain a deeper understanding of the factors that govern reactivity and selectivity. While specific computational studies exclusively targeting Benzene, 1-cyclopropyl-3-methyl- are not extensively documented in publicly available literature, a wealth of theoretical investigations on analogous aryl cyclopropane systems provides significant insights into its probable mechanistic behaviors. These studies collectively underscore the influence of electronic and steric factors on the preferred reaction channels.

Calculation of Free Energy Profiles for Reaction Pathways

Density Functional Theory (DFT) calculations are frequently employed to map the potential energy surfaces of reactions involving aryl cyclopropanes. These calculations allow for the determination of the Gibbs free energy profiles, which are crucial for predicting the feasibility and relative rates of different reaction pathways. For instance, in the context of acid-catalyzed ring-opening reactions, computational studies have been instrumental in elucidating the underlying mechanisms.

One of the key reaction types studied is the arylative ring-opening of cyclopropanes. DFT calculations have shown that the regioselectivity and the operative mechanism are highly dependent on the nature of the substituents on the cyclopropane ring. For arylcyclopropanes, a simple SN1-type ring-opening mechanism is often proposed, proceeding through a carbocation intermediate. In contrast, cyclopropanes bearing a carbonyl group tend to react via a homo-conjugate addition pathway. rsc.org

Computational investigations into the photoredox-driven ring-opening C(sp3)–heteroatom bond formation of arylcyclopropanes have further highlighted the utility of free energy calculations. These studies suggest that the selective single-electron oxidation of the aryl moiety, coupled with the thermodynamic driving force from the release of ring strain, is key to unlocking the C-C bond cleavage of the otherwise stable cyclopropane framework. nih.gov

Reaction / SystemComputational MethodCalculated Activation Free Energy (kcal/mol)
Rh-Catalyzed [4+1] Cycloaddition of a Cyclopropyl-Capped Diene and CODLPNO-CCSD(T)-SMD(PhMe)/def2-TZVPP//BMK/def2-TZVP23.7
Rh-Catalyzed [4+1] Cycloaddition of 1,3-Butadiene and CODLPNO-CCSD(T)-SMD(PhMe)/def2-TZVPP//BMK/def2-TZVP29.4
Rh-Catalyzed [4+1] Cycloaddition of a Cyclobutyl-Capped Diene and CONot specified in abstract31.1

This table presents computed activation free energies for the Rh-catalyzed [4+1] cycloaddition of different dienes with carbon monoxide, illustrating the effect of ring strain on the reaction barrier. The data is sourced from a study on cyclopropyl-capped dienes and serves as an illustrative example of how computational chemistry is used to quantify reaction energetics. pku.edu.cn

Characterization of Transition States and Intermediates

The elucidation of reaction mechanisms hinges on the identification and characterization of fleeting species such as transition states and intermediates. Computational chemistry provides the tools to model the geometries and electronic structures of these transient entities, which are often difficult or impossible to observe experimentally.

In the context of the diastereoselective ring-opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation, DFT calculations were performed to understand the origin of selectivity. The study found that the stability of the intermediate carbocation dictates the selectivity of the ring-opening. rsc.org The calculations revealed that the presence of an alkoxy functionality is key for the selective carbon-carbon bond cleavage and the π-stabilization of the carbocationic intermediates, leading to a stereospecific process. rsc.org

Further insights into the nature of intermediates and transition states come from studies on the photoredox-catalyzed ring-opening of arylcyclopropanes. Mechanistic and computational investigations have provided evidence for a concerted SN2-type ring-opening functionalization. This was substantiated by control experiments with enantiomerically enriched trans-1,2-diphenyl cyclopropane, which showed a complete stereoinversion upon nucleophilic attack, a hallmark of an SN2 mechanism. nih.gov The computational models in such studies would characterize the transition state where the nucleophile attacks and the cyclopropane ring opens in a single, concerted step.

In a theoretical study on the [3+2] cycloaddition of diazomethane (B1218177) with styrenes, which can lead to cyclopropane-containing byproducts, the transition state structures were optimized to calculate activation energies. nuph.edu.ua Such calculations are vital for understanding the regioselectivity and stereoselectivity of the reaction. For a reaction to be selective, the transition state leading to the major product must be lower in energy than the transition states leading to minor or undesired products.

The characterization of transition states often involves analyzing their geometry, particularly the lengths of the bonds that are breaking and forming, as well as performing vibrational frequency calculations to confirm that the structure corresponds to a true saddle point on the potential energy surface (i.e., has exactly one imaginary frequency).

Advanced Applications and Future Research Directions in Organic Synthesis and Materials Science

Benzene (B151609), 1-cyclopropyl-3-methyl- as a Versatile Synthetic Building Block in Complex Molecular Architectures

Benzene, 1-cyclopropyl-3-methyl-, and related cyclopropylarenes, serve as valuable building blocks in the construction of more complex molecular structures. ontosight.aiontosight.ai The cyclopropyl (B3062369) group, with its high ring strain and p-character of its C-C bonds, can participate in unique chemical transformations. researchgate.net This allows for its use as a stable structural motif or as a reactive intermediate that can undergo ring-opening reactions to introduce specific functionalities. epfl.ch

The aromatic ring of Benzene, 1-cyclopropyl-3-methyl- can undergo various electrophilic substitution reactions, making it a versatile intermediate in the synthesis of a range of organic molecules. ontosight.ai The cyclopropyl group itself can influence the regioselectivity of these reactions due to its electron-donating nature. unl.pt This property is crucial in directing the synthesis towards specific isomers of more complex molecules.

The synthesis of molecules containing a cyclopropyl group is of great importance as many bioactive substances feature this motif. uni-muenchen.de The development of synthetic methods to incorporate cyclopropylarenes into larger, more intricate structures is an active area of research. For instance, cobalt-catalyzed Diels-Alder reactions have been employed to construct cyclopropyl-substituted arene derivatives. researchgate.net These methods provide a pathway to new bicyclopropyl-substituted arenes with various functionalities. researchgate.net

The table below summarizes key reactions where cyclopropylarenes, including structures analogous to Benzene, 1-cyclopropyl-3-methyl-, act as foundational units.

Reaction TypeReagentsProduct TypeSignificance
Electrophilic Aromatic SubstitutionElectrophiles (e.g., acyl chlorides, alkyl halides)Substituted cyclopropylarenesFunctionalization of the aromatic ring
Diels-Alder ReactionDienes, AlkynesPolycyclic aromatic systemsConstruction of complex scaffolds
Cross-Coupling ReactionsBoronic acids, organohalidesBiaryl compoundsFormation of C-C bonds
Ring-Opening ReactionsOxidants, Lewis acidsFunctionalized alkyl chainsIntroduction of diverse functional groups

Precursors for Advanced Materials with Tailored Optoelectronic Properties

The unique electronic interaction between the cyclopropyl group and the aromatic ring in compounds like Benzene, 1-cyclopropyl-3-methyl- makes them promising precursors for advanced materials with specific optical and electrical properties. ontosight.aimdpi.comnih.gov The conjugation between the cyclopropyl's Walsh orbitals and the benzene's π-system can be tuned by altering substitution patterns, thereby modifying the material's optoelectronic characteristics. unl.ptrsc.orguab.eduarxiv.org

Substituted benzenes are foundational to the development of materials for organic light-emitting diodes (OLEDs) and organic lasers. rsc.orgacs.org The efficiency and color of light emission in OLEDs are highly dependent on the molecular structure of the organic materials used. While direct research on Benzene, 1-cyclopropyl-3-methyl- in this application is not widely published, the broader class of polysubstituted benzenes is known to exhibit important fluorescence properties. rsc.org The introduction of substituents like the cyclopropyl group can influence the energy levels of the molecule, which is a key factor in designing efficient emitters for OLEDs. acs.orggoogle.com Recent advancements have seen the development of electrically driven organic semiconductor lasers, a significant milestone that could pave the way for new applications in spectroscopy and sensing, potentially utilizing novel organic materials derived from substituted benzenes. nih.gov

Organic field-effect transistors (OFETs) are a key component of flexible, low-cost electronics. nih.govwikipedia.org The performance of OFETs is critically dependent on the organic semiconductor used as the active layer. nih.gov Polysubstituted benzenes are investigated for their potential as semiconducting materials due to their tunable electronic properties and potential for self-assembly. rsc.org The development of new organic semiconductors is crucial for achieving high charge carrier mobility and stability in OFETs. nih.govrsc.org While specific studies on Benzene, 1-cyclopropyl-3-methyl- for OFETs are limited, the exploration of related organic structures in dual-function organic field-effect devices that combine light emission and photosensitivity highlights the potential for multifunctional materials in this area. mdpi.com

The incorporation of unique structural motifs like cyclopropylarenes into polymers and dyes can lead to materials with novel properties. mdpi.comresearchgate.netmdpi.com The combination of polymers and dyes is a significant area of research for creating high-performance materials for various technical applications. researchgate.net The cyclopropyl group can influence the photophysical properties of a dye, such as its absorption and emission wavelengths. In polymers, the rigid and defined structure of the cyclopropylarene unit can affect the polymer's morphology and, consequently, its mechanical and electronic properties. nih.gov For example, the synthesis of microporous organic polymers from monomers containing specific functional groups has been shown to be effective for applications like the photocatalytic degradation of dyes. nih.gov Furthermore, the use of specific dyes in polymer formulations for 3D printing can not only improve printing resolution but also impart light-responsive (4D) properties to the final objects. rsc.org

Development and Refinement of Novel Synthetic Methodologies for Cyclopropylarene Systems

The growing interest in cyclopropylarenes for various applications has spurred the development of new and more efficient synthetic methods. rsc.org Traditional methods for creating these compounds, such as the Simmons-Smith reaction, are being supplemented by modern techniques.

Recent advancements include:

Cobalt-catalyzed Diels-Alder reactions for the construction of bicyclopropyl-substituted arenes. researchgate.net

DBU-mediated [4+2] annulations of donor-acceptor cyclopropanes to synthesize fully substituted anilines. rsc.org

Oxidative C-H alkynylation of arylcyclopropanes using visible light, which avoids the need for directing groups that are often required in palladium-catalyzed C-H functionalization. epfl.ch

Friedel-Crafts alkylation of benzene with cyclopropylmethyl chloride is a potential route for synthesizing related compounds like 1-cyclopropyl-2-methylbenzene. ontosight.ai

The table below highlights some modern synthetic approaches for cyclopropylarene systems.

Synthetic MethodKey FeaturesPotential Advantages
Cobalt-catalyzed Diels-AlderUses a cobalt catalyst to facilitate cycloaddition.Good yields and control over regioselectivity.
DBU-mediated [4+2] AnnulationInvolves a domino sequence of reactions initiated by DBU.High efficiency and straightforward protocol for substituted anilines.
Visible Light-mediated C-H AlkynylationUtilizes visible light to promote the reaction without a metal catalyst.Avoids the use of directing groups and offers a more direct functionalization pathway.

Role as Synthetic Intermediates in Agrochemical and Pharmaceutical Research

The presence of the cyclopropyl group can significantly alter the pharmacokinetic properties of a drug molecule. ontosight.ai For example, compounds containing 1,2,4-triazole (B32235) and pyrazole (B372694) scaffolds, which can be synthesized using cyclopropyl-containing intermediates, have been studied for their antimicrobial and antitumor properties. smolecule.com The synthesis of complex molecules for anticancer screening often involves the use of cyclopropyl-containing building blocks. iucr.org In agrochemical research, compounds with structures similar to those derived from cyclopropylarenes have been explored for their potential as fungicides or for pest control. smolecule.com

Q & A

Q. What synthetic routes are recommended for 1-cyclopropyl-3-methylbenzene, and how can reaction thermochemistry guide optimization?

To synthesize 1-cyclopropyl-3-methylbenzene, Friedel-Crafts alkylation or cyclopropanation of pre-substituted benzene derivatives are common approaches. Reaction thermochemistry data, such as enthalpy changes (ΔrH°), can help optimize conditions. For example, NIST thermochemical databases provide enthalpy values for analogous alkylation reactions, which can predict energy requirements and selectivity . Key steps include:

  • Selecting catalysts (e.g., AlCl₃) compatible with cyclopropane stability.
  • Monitoring reaction progress via GC-MS to avoid over-alkylation .

Q. Which spectroscopic techniques are most effective for characterizing 1-cyclopropyl-3-methylbenzene?

  • Mass Spectrometry (MS): Electron ionization (EI) MS can identify molecular ion peaks (e.g., m/z 134 for C₁₀H₁₄) and fragmentation patterns. NIST reference spectra (e.g., MS-NW-5818) are critical for validation .
  • Nuclear Magnetic Resonance (NMR): ¹H NMR distinguishes cyclopropyl (δ 0.5–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). Coupling constants (e.g., J = 8–10 Hz for cyclopropane) confirm stereochemistry .
  • Infrared (IR) Spectroscopy: Peaks near 3000 cm⁻¹ (C-H stretch) and 1600 cm⁻¹ (aromatic C=C) verify structural motifs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in gas chromatography (GC) retention indices for 1-cyclopropyl-3-methylbenzene derivatives?

Discrepancies often arise from column phase polarity or temperature gradients. Methodological steps include:

  • Cross-referencing retention indices (RI) with NIST-subscribed databases using non-polar columns (e.g., DB-5) .
  • Adjusting temperature ramps (e.g., 5°C/min) to improve peak resolution for isomers .
  • Validating results against EPA-reported retention times for structurally similar compounds (e.g., 1-methyl-3-propylbenzene) .

Q. What computational strategies predict regioselectivity in electrophilic substitution reactions of 1-cyclopropyl-3-methylbenzene?

  • Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic sites. The cyclopropyl group exerts inductive electron-withdrawing effects, directing electrophiles to the para position relative to the methyl group .
  • Molecular Orbital Analysis: HOMO-LUMO gaps predict reactivity with electrophiles like NO₂⁺. Compare results with experimental data (e.g., nitration yields) to refine models .

Q. How do steric effects from substituents influence Diels-Alder reaction kinetics with 1-cyclopropyl-3-methylbenzene?

The cyclopropyl group introduces steric hindrance, slowing dienophile approach. Key considerations:

  • Measure activation energy (ΔG‡) via kinetic studies under varying temperatures .
  • Compare reaction rates with less hindered analogs (e.g., toluene) to quantify steric contributions .

Data Contradiction Analysis

Q. How should conflicting thermodynamic stability data for 1-cyclopropyl-3-methylbenzene be interpreted?

  • Source Evaluation: Prioritize data from NIST or EPA-certified labs over non-peer-reviewed platforms .
  • Contextual Factors: Check measurement conditions (e.g., gas vs. solution phase). For example, ΔfH° (enthalpy of formation) discrepancies may stem from solvent interactions .
  • Statistical Validation: Apply error margin analysis (e.g., ±2 kcal/mol for thermochemical data) to assess significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.